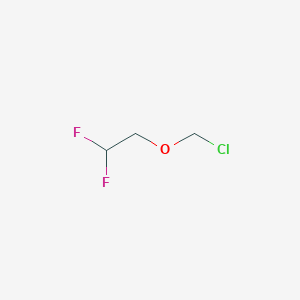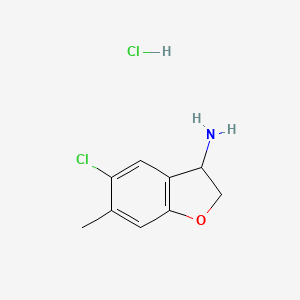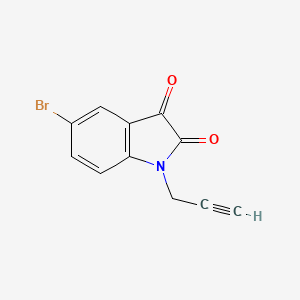![molecular formula C12H23NO B2652863 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol CAS No. 923526-83-4](/img/structure/B2652863.png)
4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol” is a chemical compound with the CAS Number: 923526-83-4 . It has a molecular weight of 197.32 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H23NO/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12/h2,6,12-14H,1,3-5,7-11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique
Chromatographic Separation Techniques
The solvent system comprising n-butanol, methyl ethyl ketone, and water, with an atmosphere saturated with cyclohexylamine, demonstrates excellent separation of amino acids. This method is reproducible, lacks the unpredictability of phenolic systems, and imparts distinctive colors to many amino acids after ninhydrin treatment, facilitating the identification of adjacent amino acids (Mizell & Simpson, 1961).
Advanced Polymer Synthesis
Research on hydrophilic aliphatic polyesters highlights the design, synthesis, and ring-opening polymerization of functional cyclic esters containing protected functional groups, such as hydroxyl, bishydroxyl, amino, and carboxyl. This study showcases the potential of using cyclic ester derivatives for creating versatile polymeric materials (Trollsås et al., 2000).
Catalytic Synthesis of Chiral Compounds
The enantioselective addition of diethylzinc to aldehydes, catalyzed by amino alcohols derived from phenylethylamine, demonstrates the synthesis of chiral secondary alcohols with high enantioselectivity. This method is significant for controlling the stereochemical outcome of reactions, contributing to the development of enantiomerically pure compounds (Asami et al., 2015).
Biodegradable Polymer Precursors
The microbial production of 4-amino-1-butanol from glucose by metabolically engineered Corynebacterium glutamicum is a groundbreaking development. This process creates an important intermediate for drugs and a precursor for biodegradable polymers used in gene delivery, demonstrating an efficient and sustainable approach to producing primary amino alcohols from renewable resources (Prabowo et al., 2020).
Solvent Effects and Solubility Studies
Research on the solubility of 2-amino-3-methylbenzoic acid across various solvents has profound implications for its purification and application in different domains. Understanding the solubility behavior and the effects of different solvents is crucial for optimizing the solution processes of similar compounds (Zhu et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-cyclohex-2-en-1-ylethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12/h2,6,12-14H,1,3-5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVELTLDYYSDWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CCNCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)
![3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol, Mixture of diastereomers](/img/structure/B2652796.png)
![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)
![3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2652800.png)

